2-Chloro-6-methoxyquinoline-3-carbonitrile
Overview
Description
2-Chloro-6-methoxyquinoline-3-carbonitrile: is a heterocyclic compound with the molecular formula C11H7ClN2O and a molecular weight of 218.64 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methoxyquinoline-3-carbonitrile typically involves the reaction of 2-chloro-6-methoxyquinoline with cyanogen bromide in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-6-methoxyquinoline-3-carbonitrile can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline-3-carboxylic acids.
Reduction: Quinoline-3-amine derivatives.
Scientific Research Applications
Chemistry: 2-Chloro-6-methoxyquinoline-3-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of fluorescent dyes and optical materials.
Biology: This compound has shown potential as an antimicrobial agent, with activity against various bacteria and fungi. It is also being investigated for its anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. It also finds applications in corrosion inhibition.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxyquinoline-3-carbonitrile and its derivatives involves interaction with various molecular targets and pathways . For example, its antimicrobial activity is believed to result from the inhibition of bacterial DNA gyrase and topoisomerase IV . Its anticancer properties are thought to be due to the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
- 2-Chloro-6-methoxyquinoline-3-carboxaldehyde
- 2-Chloro-7-methoxyquinoline-3-carbonitrile
- 4-Chloro-6-methoxyquinoline
Comparison: 2-Chloro-6-methoxyquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . For instance, the presence of the nitrile group at the 3-position allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis . Additionally, its methoxy group at the 6-position enhances its solubility and reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
2-chloro-6-methoxyquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(12)14-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFXVCDHDIEGIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357721 | |
Record name | 2-Chloro-6-methoxyquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101617-91-8 | |
Record name | 2-Chloro-6-methoxyquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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